1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine
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Overview
Description
1-(2-Fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorinated aromatic ring and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine typically involves multiple steps:
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Formation of the Fluorinated Aromatic Intermediate:
Starting Material: 2-fluoro-4,5-dimethoxybenzene.
Reaction: Nucleophilic substitution reactions to introduce the ethanamine group.
Conditions: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
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Pyridine Derivative Preparation:
Starting Material: 2-methylpyridine.
Reaction: Alkylation reactions to introduce the methyl group.
Conditions: Use of alkyl halides in the presence of a base like potassium carbonate (K2CO3).
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Coupling Reaction:
Reaction: Coupling of the fluorinated aromatic intermediate with the pyridine derivative.
Conditions: Use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in solvents like dichloromethane (DCM).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon (Pd/C) can reduce the aromatic ring or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the aromatic ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst in ethanol.
Substitution: Halogens (Br2, Cl2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced aromatic rings or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and pyridine moiety may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]propanamine
- 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]butanamine
Comparison:
- Structural Differences: The length of the alkyl chain connecting the aromatic ring and the pyridine moiety varies among these compounds.
- Biological Activity: These structural variations can lead to differences in biological activity and potency.
- Uniqueness: 1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine is unique due to its specific combination of fluorinated aromatic and pyridine structures, which may confer distinct biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2-fluoro-4,5-dimethoxyphenyl)-N-[(2-methylpyridin-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-11-13(6-5-7-19-11)10-20-12(2)14-8-16(21-3)17(22-4)9-15(14)18/h5-9,12,20H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVRNFHTUZAOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CNC(C)C2=CC(=C(C=C2F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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